molecular formula C21H23Cl2N3O B1665719 Alpidem CAS No. 82626-01-5

Alpidem

Numéro de catalogue B1665719
Numéro CAS: 82626-01-5
Poids moléculaire: 404.3 g/mol
Clé InChI: JRTIDHTUMYMPRU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Alpidem is a GABA A receptor positive allosteric modulator . It is an anxiolytic drug from the imidazopyridine family . Unlike zolpidem, alpidem does not produce sedative effects at normal doses and is used specifically for the treatment of anxiety .


Synthesis Analysis

A flow synthesis of a series of imidazo[1,2-a]pyridines, including zolpidem and alpidem, was developed . An improved and scalable method for the synthesis of zolpidem, a hypnotic drug, was developed. A two-step sequence involving imine formation and subsequent tandem reaction between an imine and propiolamide in the presence of CuI/BINOL, an efficient promoter for the tandem reaction, is described .


Molecular Structure Analysis

Alpidem has a molecular formula of C21H23Cl2N3O . The metabolic pathway of alpidem includes the formation of an epoxide at the C–C bond between the 7- and 8-position as an intermediate .


Chemical Reactions Analysis

The flow synthesis of a series of imidazo[1,2-a]pyridines, including zolpidem and alpidem, was developed . An improved and scalable method for the synthesis of zolpidem, a hypnotic drug, was developed. A two-step sequence involving imine formation and subsequent tandem reaction between an imine and propiolamide in the presence of CuI/BINOL, an efficient promoter for the tandem reaction, is described .


Physical And Chemical Properties Analysis

Alpidem has a molecular weight of 404.33 g/mol . More detailed physical and chemical properties are not available in the search results.

Applications De Recherche Scientifique

1. Discriminative Stimulus Effects

Alpidem, an imidazopyridine derivative, has been studied for its discriminative stimulus effects, particularly its binding to the θ1(BZ1) receptor subtype. This research helps understand the unique behavioral and physiological responses induced by alpidem compared to other anxiolytics. It is noteworthy for its different discriminative stimulus effects from those produced by benzodiazepines (Sanger & Ẑivković, 2005).

2. Plasma Protein Binding

Studies on the binding of alpidem in plasma from various patient groups (healthy subjects, neonates, patients with liver cirrhosis, renal failure, and chronic uraemics) have provided insights into the pharmacokinetics of alpidem under different physiological conditions. This research is crucial for understanding how alpidem interacts with plasma proteins in different patient populations (Pacifici et al., 2004).

3. Synthesis and Biological Evaluation

Flow chemistry synthesis of alpidem, among other imidazo[1,2-a]pyridines, has been connected to Frontal Affinity Chromatography screening assays to investigate their interaction with Human Serum Albumin (HSA). This innovative approach integrates chemistry and biology, providing valuable insights into the interaction of alpidem with biological targets (Guetzoyan et al., 2013).

4. Anxioselective Anxiolytics

Alpidem's role in the development of anxioselective anxiolytics, which aim to retain the anti-anxiety actions of benzodiazepines without their side effects, has been explored. This research contributes to the understanding of GABA(A) receptor-based anxioselectives and the molecular mechanisms behind them (Skolnick, 2012).

5. Toxicity and Hepatocyte Effects

Research comparing alpidem and zolpidem in rat hepatocytes to understand their differing toxicity profiles provides significant insights into the role of the mitochondrial permeability transition and metabolic activation in drug-induced hepatotoxicity. Such studies are critical for evaluating the safety profile of alpidem (Berson et al., 2001).

6. Anticonvulsant Activity

Studies on alpidem analogues have shown their potential as anticonvulsant agents. The exploration of alpidem's structure-activity relationship in this context expands the understanding of GABAergic drugs in seizure control(Trapani et al., 2003).

7. Genomics and Proteomics Studies

Alpidem has been included in genomics and proteomics studies to explore its potential as an antitumor, antibiotic, antiviral, and CNS drug. These studies offer a comprehensive view of alpidem's versatility in various therapeutic areas, highlighting its potential beyond anxiolytic applications (Heidari, 2016).

8. Brain Penetration Studies

Research on the brain penetration properties of alpidem analogues, focusing on their solubility, stability, and interaction with GABA or glycine, contributes to understanding their mechanisms of action in the brain, particularly concerning their anticonvulsant effects (Trapani et al., 2005).

9. Repurposing in Colorectal Cancer

Studies on the repurposing of modified alpidem for treating colorectal cancer gene mutations demonstrate the drug's potential in oncology. This research is pivotal in exploring new therapeutic applications for existing drugs (Munir et al., 2017).

10. Microcontainers for Intranasal Delivery

Development of mesoporous containers for entrapment of alpidem for intranasal delivery showcases innovative drug delivery techniques. Such research is essential for improving drug bioavailability and targeting specific delivery routes (Marchenko et al., 2018).

Safety And Hazards

Alpidem is harmful if swallowed . It is advised to wash skin thoroughly after handling, avoid eating, drinking, or smoking when using this product . In case of swallowing, it is recommended to call a poison center or doctor .

Relevant Papers

  • "Clinical pharmacokinetics and tolerability of alpidem in healthy subjects given increasing single doses" .
  • "The Z-Drugs Zolpidem, Zaleplon, and Eszopiclone Have Varying Actions on Human GABAA Receptors Containing γ1, γ2, and γ3 Subunits" .
  • "A preliminary metabolic study of alpidem in rat and man" .

Propriétés

IUPAC Name

2-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-dipropylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23Cl2N3O/c1-3-11-25(12-4-2)20(27)13-18-21(15-5-7-16(22)8-6-15)24-19-10-9-17(23)14-26(18)19/h5-10,14H,3-4,11-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRTIDHTUMYMPRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)CC1=C(N=C2N1C=C(C=C2)Cl)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8049046
Record name Alpidem
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8049046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alpidem

CAS RN

82626-01-5
Record name Alpidem
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82626-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alpidem [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082626015
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alpidem
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8049046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 82626-01-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALPIDEM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I93SC245QZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alpidem
Reactant of Route 2
Reactant of Route 2
Alpidem
Reactant of Route 3
Reactant of Route 3
Alpidem
Reactant of Route 4
Reactant of Route 4
Alpidem
Reactant of Route 5
Reactant of Route 5
Alpidem
Reactant of Route 6
Reactant of Route 6
Alpidem

Citations

For This Compound
2,960
Citations
B Zivkovic, E Morel, D Joly, G Perrault… - …, 1990 - thieme-connect.com
… alpidem possesses anxiolytic activity with a profile which is substantially different from that of benzodiazepines. Thus, in mice, alpidem … drugs, however, alpidem was inactive against …
Number of citations: 85 www.thieme-connect.com
A Durand, JP Thénot, G Bianchetti… - Drug metabolism …, 1992 - Taylor & Francis
Alpidem (AnanxylR) and zolpidem (StilnoxR) are two compounds of the imidazopyridine chemical series (Fig. I) developed for their psychoactive properties [1-12]. Binding studies have …
Number of citations: 106 www.tandfonline.com
S Morton, M Lader - Pharmacopsychiatry, 1990 - thieme-connect.com
… By contrast, alpidem produced less impairment with less interaction with alcohol. … to c1inical need of either alpidem 25150 mg daily or lorazepam 1-6 mg daily. Alpidem was an effective …
Number of citations: 23 www.thieme-connect.com
PL Morselli - Pharmacopsychiatry, 1990 - thieme-connect.com
… data on the therapeutic activity of alpidem in various anxiety syn… tion), the therapeutic efficacy of alpidem was evident in 53 % of the … Globally, alpidem appears to be weil tolerated with a …
Number of citations: 27 www.thieme-connect.com
SZ Langer, C Faure-Halley, P Seeburg… - European …, 1992 - Elsevier
… In contrast, the imidazopyridines zolpidem and alpidem … , β-CCE and the imidazopyridines, alpidem and zolpidem and its … interaction of the imidazopyridines, alpidem and zolpidem, the …
Number of citations: 37 www.sciencedirect.com
A Berson, V Descatoire, A Sutton, D Fau… - … of Pharmacology and …, 2001 - ASPET
… Alpidem (10 μM) also increased the toxicity of tumor necrosis factor-α (1 ng/ml) in hepatocytes. In conclusion, low concentrations of alpidem … amines, however, alpidem inhibits calcium-…
Number of citations: 137 jpet.aspetjournals.org
B Musch, PL Morselli, P Priore - Pharmacology Biochemistry and Behavior, 1988 - Elsevier
… In this study, alpidem administered at a fixed dose of 50 mg tid, for 3 weeks was compared to placebo: 30 patients received alpidem and 30 received placebo after a one week placebo …
Number of citations: 25 www.sciencedirect.com
M Anzini, A Cappelli, S Vomero, G Giorgi… - Journal of medicinal …, 1996 - ACS Publications
… alpidem, also stimulates pregnenolone formation, but it appears to be more selective for the PBR than alpidem, … In this paper we describe the results obtained when alpidem was chosen …
Number of citations: 115 pubs.acs.org
L Frattola, R Piolti, S Bassi, MG Albizzati… - Clinical …, 1992 - journals.lww.com
… The anxiolytic efficacy of alpidem was significantly (p< 0.01) superior to that of placebo in all … could be observed in the alpidem group. Alpidem is a new interesting anxiolytic drug for …
Number of citations: 24 journals.lww.com
JHG Jonkman, G Bianchetti, G Grasmeijer… - European journal of …, 1991 - Springer
… alpidem and metabolites and the dose linearity of the parameters was investigated. The time to peak of alpidem … parameters and dose of the alpidem was observed for the metabolites …
Number of citations: 11 link.springer.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.